1-(1,4'-Bipiperidin-1'-yl)hexadecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,4’-Bipiperidin-1’-yl)hexadecan-1-one is a chemical compound with the molecular formula C26H50N2O. It is known for its unique structure, which includes a hexadecanone backbone linked to a bipiperidine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4’-Bipiperidin-1’-yl)hexadecan-1-one typically involves the reaction of hexadecanone with 1,4’-bipiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 1-(1,4’-Bipiperidin-1’-yl)hexadecan-1-one may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,4’-Bipiperidin-1’-yl)hexadecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bipiperidine moiety can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-(1,4’-Bipiperidin-1’-yl)hexadecan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1,4’-Bipiperidin-1’-yl)hexadecan-1-one involves its interaction with specific molecular targets and pathways. The bipiperidine moiety is known to interact with receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Piperidin-1-yl)hexadecan-1-one: Similar structure but lacks the bipiperidine moiety.
(E)-1-(Piperidin-1-yl)hexadec-2-en-1-one: Contains a double bond in the hexadecanone backbone.
Uniqueness
1-(1,4’-Bipiperidin-1’-yl)hexadecan-1-one is unique due to its bipiperidine moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
79692-15-2 |
---|---|
Molekularformel |
C26H50N2O |
Molekulargewicht |
406.7 g/mol |
IUPAC-Name |
1-(4-piperidin-1-ylpiperidin-1-yl)hexadecan-1-one |
InChI |
InChI=1S/C26H50N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-26(29)28-23-19-25(20-24-28)27-21-16-14-17-22-27/h25H,2-24H2,1H3 |
InChI-Schlüssel |
IXQBPYINTIKETF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)N1CCC(CC1)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.